(1E)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(thiophen-2-yl)ethanimine
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Overview
Description
1-(2-THIENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound featuring multiple heterocyclic structures. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-THIENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthetic route typically includes:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-thienyl and 2-furyl groups: These groups are introduced via substitution reactions using suitable reagents.
Oxime formation: The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-THIENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-(2-THIENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis are studied in various cancer cell lines.
Pharmaceutical Development: Its potential as a lead compound for the development of new anticancer drugs is explored.
Mechanism of Action
The mechanism of action of 1-(2-THIENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves inhibition of CDK2/cyclin A2, leading to disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have similar biological activities.
Thioxopyrimidines: These compounds exhibit diverse biological activities, including anticancer properties.
Uniqueness
1-(2-THIENYL)-1-ETHANONE O1-{[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its complex structure, which combines multiple heterocyclic rings, and its potent activity as a CDK2 inhibitor .
Properties
Molecular Formula |
C31H24N6O2S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(E)-N-[[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-thiophen-2-ylethanimine |
InChI |
InChI=1S/C31H24N6O2S/c1-21(25-15-9-17-40-25)35-39-19-26-33-31-28-27(22-10-4-2-5-11-22)29(23-12-6-3-7-13-23)36(18-24-14-8-16-38-24)30(28)32-20-37(31)34-26/h2-17,20H,18-19H2,1H3/b35-21+ |
InChI Key |
OQVOASUNQUNSDF-XICOUIIWSA-N |
Isomeric SMILES |
C/C(=N\OCC1=NN2C=NC3=C(C2=N1)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6)/C7=CC=CS7 |
Canonical SMILES |
CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CS7 |
Origin of Product |
United States |
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